REACTION_CXSMILES
|
[Cl:1][CH:2]([NH:4][C:5](Cl)=[O:6])[CH3:3].[CH2:8]([N:10]=[C:11]=[O:12])[CH3:9].C(N=C=O)=C>>[Cl:1][CH:2]([N:4]=[C:5]=[O:6])[CH3:3].[CH2:8]([N:10]=[C:11]=[O:12])[CH3:9]
|
Name
|
57
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(C)NC(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N=C=O
|
Name
|
11.8
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)N=C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 22° C.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(C)N=C=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 23.8% |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N=C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl:1][CH:2]([NH:4][C:5](Cl)=[O:6])[CH3:3].[CH2:8]([N:10]=[C:11]=[O:12])[CH3:9].C(N=C=O)=C>>[Cl:1][CH:2]([N:4]=[C:5]=[O:6])[CH3:3].[CH2:8]([N:10]=[C:11]=[O:12])[CH3:9]
|
Name
|
57
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(C)NC(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N=C=O
|
Name
|
11.8
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)N=C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 22° C.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(C)N=C=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 23.8% |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N=C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |